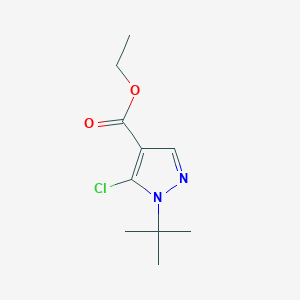

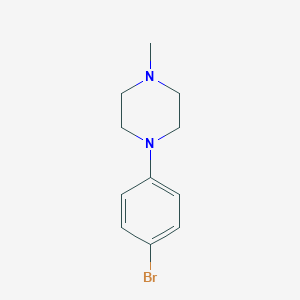

![molecular formula C6H8N2O2 B178026 2,5-二氮杂双环[2.2.2]辛烷-3,6-二酮 CAS No. 1004-98-4](/img/structure/B178026.png)

2,5-二氮杂双环[2.2.2]辛烷-3,6-二酮

描述

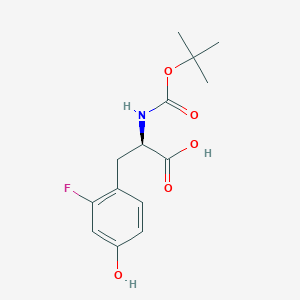

2,5-Diazabicyclo[2.2.2]octane-3,6-dione is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 .

Synthesis Analysis

The synthesis of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione involves the resolution of enantiomers via diastereomeric salts with a chiral amine . The absolute configuration of the compound was established by decarboxylation and transformation into the parent dilactam .Molecular Structure Analysis

The molecular structure of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione has been determined . The compound has a bicyclic structure with two nitrogen atoms and two carbonyl groups .Chemical Reactions Analysis

The compound undergoes selective methanolysis, which is a key step in a synthetic procedure leading to 4-amino-6-oxo-2-piperidinecarboxylate systems . This reaction seems to be primarily governed by steric hindrance caused by the substituents at the 1- and 4-bridgehead positions of the dione .Physical And Chemical Properties Analysis

The compound has a molecular weight of 140.14 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound has a topological polar surface area of 58.2 Ų .科学研究应用

超分子化学和晶体结构

2,5-二氮杂双环[2.2.2]辛烷-3,6-二酮衍生物,特别是二羧酸和它们的二酯,在超分子化学领域中具有重要意义。它们作为官能化建筑块发挥作用,并已发现在晶体结构中形成持久稳定的图案,如非手性氢键相连的锯齿状带和带有非极性涂层的分子“砖墙”。这些结构已在外消旋二烷基2,5-二氮杂双环[2.2.2]辛烷-3,6-二酮-1,4-二羧酸酯的晶体结构中观察到,表明这些化合物在设计复杂分子结构方面的稳定性和潜在应用(Lyssenko et al., 2002)。

化学合成和分子相互作用

该化合物一直是化学合成的焦点,特别是在甲醇解反应等反应中,这对于产生4-氨基-6-氧代-2-哌啶羧酸酯体系至关重要。这个过程主要受到二酮特定位置的取代基引起的立体位阻的影响,展示了该化合物在复杂化学合成过程中的作用(Verbist et al., 2004)。

催化和有机合成

该化合物还可作为有机合成中的高效催化剂。它在催化多组分缩合反应中的应用,例如在超声辐照条件下合成吡唑并[1,2-a][1,2,4]三唑-1,3-二酮衍生物,突显了其在温和条件下提高反应速率和产率的实用性。这凸显了它作为一种催化剂的潜力,可以加速和改进各种有机转化(Azarifar等,2013)。

桥接杂环和生物应用

2,5-二氮杂双环[2.2.2]辛烷-3,6-二酮在桥接杂环合成中具有显著应用,如3,6-二氮杂双环[3.2.1]辛烷。这些化合物,特别是在特定位置取代的化合物,已经展示出生物活性,例如在缓冲溶液中抑制凝血酶。这表明该化合物在药物化学中的相关性,以及其在开发具有治疗活性的分子方面的潜力(Kudryavtsev, 2010)。

作用机制

Target of Action

The primary target of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione is a unique fungal P450 enzyme known as CtdY . This enzyme plays a crucial role in the biochemical pathways of certain fungi, particularly in the formation of complex ring structures .

Mode of Action

2,5-Diazabicyclo[2.2.2]octane-3,6-dione interacts with its target, the CtdY enzyme, by serving as a substrate for the enzyme’s catalytic activity . The compound undergoes a cleavage of the amide bond in its structure, followed by a decarboxylation step . This results in significant changes to the compound’s structure and properties .

Biochemical Pathways

The interaction of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione with the CtdY enzyme affects the biochemical pathways involved in the formation of complex ring structures in certain fungi . Specifically, the compound’s interaction with CtdY leads to the formation of a 6/5/5/6/6 pentacyclic ring in 21R-citrinadin A . This process involves the cleavage of an amide bond and a subsequent decarboxylation step .

Pharmacokinetics

The pharmacokinetic properties of 2,5-Diazabicyclo[22The compound’s interaction with the ctdy enzyme suggests that it may be metabolized by this enzyme in organisms that express it

Result of Action

The result of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione’s action is the formation of a 6/5/5/6/6 pentacyclic ring in 21R-citrinadin A . This transformation is a result of the compound’s interaction with the CtdY enzyme and involves significant changes to the compound’s structure .

Action Environment

The action of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione is likely influenced by the presence of the CtdY enzyme, suggesting that the compound’s action, efficacy, and stability may be dependent on the specific biochemical environment within organisms that express this enzyme

未来方向

属性

IUPAC Name |

2,5-diazabicyclo[2.2.2]octane-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-3-1-2-4(8-5)6(10)7-3/h3-4H,1-2H2,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSCFPAFAMAAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC1C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511521 | |

| Record name | 2,5-Diazabicyclo[2.2.2]octane-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diazabicyclo[2.2.2]octane-3,6-dione | |

CAS RN |

1004-98-4 | |

| Record name | 2,5-Diazabicyclo[2.2.2]octane-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural features of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione and its derivatives?

A1: 2,5-Diazabicyclo[2.2.2]octane-3,6-dione is a heterocyclic compound characterized by a bicyclic structure containing two nitrogen atoms within the ring system. The core structure features a diazabicyclo[2.2.2]octane ring with two ketone groups at the 3 and 6 positions.

Q2: Can 2,5-Diazabicyclo[2.2.2]octane-3,6-dione be resolved into its enantiomers?

A2: Yes, 2,5-Diazabicyclo[2.2.2]octane-3,6-dione is chiral and has been successfully resolved into its enantiomers. This resolution is typically achieved through the formation of diastereomeric salts with chiral amines. [, ] The absolute configuration of the enantiomers can be determined by various methods, including chemical correlation to compounds with known stereochemistry. []

Q3: How does the chirality of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione derivatives influence their crystal structures?

A3: Chirality plays a significant role in the crystal packing of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione derivatives. For instance, racemic and enantiomerically pure forms of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid crystallize in different space groups, indicating distinct packing arrangements. [] Moreover, chiral recognition has been observed in co-crystals of configurationally opposite dialkyl 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylates, where specific hydrogen bonding patterns dictate the assembly of these molecules in the solid state. []

Q4: What are the known reactions of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione?

A4: 2,5-Diazabicyclo[2.2.2]octane-3,6-diones are known to undergo acid-catalyzed methanolysis. [, ] This reaction can be influenced by substituents on the bicyclic ring, highlighting the importance of steric and electronic factors in determining reactivity. [, ] Additionally, the synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-diones has been achieved through the cycloaddition of ethene with 2(1H)-pyrazinones. [, ]

Q5: Has the biological activity of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione derivatives been investigated?

A5: While most research focuses on the synthesis and structural properties, some studies explore the biological activity of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione derivatives. Asperemestrin B, a complex natural product containing this core structure, has shown moderate cytotoxicity against several cancer cell lines, including SU-DHL-2, HEPG2, and HL-60. [] This finding suggests potential applications in anticancer drug discovery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

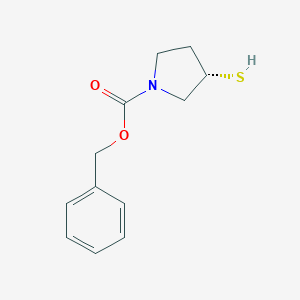

![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)

![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)